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Compound of Interest

Compound Name: LY2365109 hydrochloride

Cat. No.: B608712 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of the preclinical efficacy of LY2365109
hydrochloride, a potent and selective Glycine Transporter 1 (GlyT1) inhibitor. The information

is intended for researchers, scientists, and drug development professionals. As of the latest

available information, no data from human clinical trials for LY2365109 hydrochloride has

been publicly disclosed. Therefore, this analysis is based exclusively on preclinical findings.

Executive Summary
LY2365109 hydrochloride has demonstrated significant preclinical activity as a GlyT1

inhibitor, leading to increased synaptic glycine levels. This mechanism of action has shown

potential therapeutic benefits in animal models of conditions associated with glutamatergic

hypofunction, notably epilepsy and schizophrenia. In preclinical seizure models, LY2365109
hydrochloride effectively increases the seizure threshold. In models relevant to schizophrenia,

it has shown effects suggestive of antipsychotic and pro-cognitive properties. The primary

comparator identified in the literature is ALX5407, another selective GlyT1 inhibitor. While both

compounds show similar mechanisms and general effects, this guide aims to collate the

available quantitative data to facilitate a clearer comparison.

Mechanism of Action: GlyT1 Inhibition
LY2365109 hydrochloride is a selective inhibitor of the Glycine Transporter 1 (GlyT1).[1]

GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting this
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transporter, LY2365109 hydrochloride increases the extracellular concentration of glycine.

Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key receptor in

the glutamatergic system. Enhanced glycine levels potentiate NMDA receptor function, which is

hypothesized to be beneficial in disorders characterized by NMDA receptor hypofunction, such

as schizophrenia. In other brain regions, particularly the brainstem and spinal cord, glycine is a

primary inhibitory neurotransmitter.
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Figure 1: Mechanism of action of LY2365109 hydrochloride.

Preclinical Efficacy Data
The preclinical efficacy of LY2365109 hydrochloride has been evaluated in various in vitro

and in vivo models.

In Vitro Potency and Selectivity
LY2365109 hydrochloride is a potent inhibitor of human GlyT1a.[1] Its selectivity for GlyT1

over GlyT2 is a key feature, as GlyT2 is primarily involved in inhibitory glycinergic

neurotransmission in the spinal cord and brainstem.
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Compound Target IC50 (nM) Cell Line

LY2365109

hydrochloride
hGlyT1a 15.8 -

LY2365109

hydrochloride
hGlyT2 >30,000 -

ALX5407 hGlyT1 3 QT6

Anticonvulsant Activity
LY2365109 hydrochloride has demonstrated anticonvulsant properties in rodent models of

epilepsy. This effect is attributed to the enhancement of NMDA receptor-mediated

neurotransmission, which can contribute to seizure control.

Model Species Compound Dose Effect

Pentylenetetrazol

(PTZ)-induced

seizures

Mouse
LY2365109

hydrochloride
10 mg/kg, i.p.

Increased

seizure threshold

Maximal

Electroshock

Threshold

(MEST)

Rat GlyT1 inhibitors Dose-dependent

Increased

seizure

thresholds

Temporal Lobe

Epilepsy (TLE)

model

Mouse
LY2365109

hydrochloride
-

Robustly

suppressed

chronic seizures

Efficacy in Schizophrenia Models
The therapeutic potential of LY2365109 hydrochloride in schizophrenia is based on the

glutamate hypothesis of the disorder. Preclinical studies have used various models to assess

its antipsychotic and pro-cognitive effects.
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Model Species Compound Dose Effect

Amphetamine-

induced

hyperlocomotion

Rat GlyT1 inhibitors -
Attenuation of

hyperlocomotion

PCP-induced

deficits in DA

regulation

Rat

R231857/60 and

Org25935 (other

GlyT1 inhibitors)

5 mg/kg

Reversal of PCP-

induced

augmentation of

amphetamine-

induced

dopamine

release

- Rat
LY2365109

hydrochloride
10 mg/kg, p.o.

2-fold increase in

striatal glycine

(from 1.52µM to

3.6µM)

Comparative Analysis with ALX5407
ALX5407 is another well-characterized selective GlyT1 inhibitor and serves as a relevant

comparator for LY2365109 hydrochloride.

Parameter LY2365109 hydrochloride ALX5407

GlyT1 IC50 15.8 nM 3 nM

GlyT2 IC50 >30,000 nM -

Effect on CSF Glycine Dose-dependent elevation
Transient elevation in PFC,

sustained in cerebellum

Adverse Effects at High Doses
Motor and respiratory

impairment

Motor and respiratory

impairment

Experimental Protocols
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Detailed experimental protocols are crucial for the interpretation and replication of scientific

findings. Below are summaries of methodologies used in the preclinical evaluation of GlyT1

inhibitors.

Glycine Transporter Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into

cells expressing the glycine transporter.
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Figure 2: Workflow for an in vitro GlyT1 inhibition assay.
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Maximal Electroshock Threshold (MEST) Test (In Vivo)
The MEST test is a common preclinical model to assess the anticonvulsant efficacy of a

compound.

Animals: Male Sprague-Dawley rats.

Procedure:

Animals are administered the test compound (e.g., LY2365109 hydrochloride) or vehicle

at various doses and pretreatment times.

A constant electrical current is delivered via corneal electrodes.

The endpoint is the presence or absence of a tonic hindlimb extension seizure.

The current intensity required to induce a seizure in 50% of the animals (CC50) is

determined.

Analysis: An increase in the CC50 in the drug-treated group compared to the vehicle group

indicates anticonvulsant activity.

Amphetamine-Induced Hyperlocomotion Model (In Vivo)
This model is used to screen for potential antipsychotic activity.

Animals: Rats.

Procedure:

Animals are habituated to an open-field arena.

Animals are pre-treated with the test compound (e.g., a GlyT1 inhibitor) or vehicle.

Amphetamine is administered to induce hyperlocomotion.

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded.
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Analysis: A reduction in amphetamine-induced hyperlocomotion by the test compound

suggests potential antipsychotic-like effects.

Conclusion
The available preclinical data suggest that LY2365109 hydrochloride is a potent and selective

GlyT1 inhibitor with potential therapeutic applications in epilepsy and schizophrenia. Its efficacy

in animal models is comparable to other selective GlyT1 inhibitors like ALX5407. However, the

lack of publicly available clinical trial data for LY2365109 hydrochloride is a significant

limitation in assessing its translational potential. Further research, particularly clinical

investigations, would be necessary to determine the safety and efficacy of LY2365109
hydrochloride in human populations. Researchers in the field should consider the potential for

adverse effects at higher doses, which appear to be a class effect of GlyT1 inhibitors.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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